molecular formula C27H27NO5 B2628040 1-[9-[2-(3,4-dimethoxyphenyl)ethyl]-4-methyl-3,11-dioxa-9-azatetracyclo[11.4.0.02,6.07,12]heptadeca-1(17),2(6),4,7(12),13,15-hexaen-5-yl]ethanone CAS No. 438486-92-1

1-[9-[2-(3,4-dimethoxyphenyl)ethyl]-4-methyl-3,11-dioxa-9-azatetracyclo[11.4.0.02,6.07,12]heptadeca-1(17),2(6),4,7(12),13,15-hexaen-5-yl]ethanone

Cat. No.: B2628040
CAS No.: 438486-92-1
M. Wt: 445.515
InChI Key: LPDICZITDGMDNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[9-[2-(3,4-dimethoxyphenyl)ethyl]-4-methyl-3,11-dioxa-9-azatetracyclo[114002,607,12]heptadeca-1(17),2(6),4,7(12),13,15-hexaen-5-yl]ethanone is a complex organic compound with a unique tetracyclic structure

Scientific Research Applications

1-[9-[2-(3,4-dimethoxyphenyl)ethyl]-4-methyl-3,11-dioxa-9-azatetracyclo[11.4.0.02,6.07,12]heptadeca-1(17),2(6),4,7(12),13,15-hexaen-5-yl]ethanone has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and as a catalyst in industrial processes.

Preparation Methods

The synthesis of 1-[9-[2-(3,4-dimethoxyphenyl)ethyl]-4-methyl-3,11-dioxa-9-azatetracyclo[11.4.0.02,6.07,12]heptadeca-1(17),2(6),4,7(12),13,15-hexaen-5-yl]ethanone involves several steps, including the formation of the tetracyclic core and the introduction of the functional groups. The synthetic routes typically involve:

    Formation of the Tetracyclic Core: This step involves the cyclization of precursor molecules under specific conditions to form the tetracyclic structure.

    Introduction of Functional Groups: Various functional groups, such as the dimethoxyphenyl and ethanone groups, are introduced through reactions like alkylation and acylation.

    Reaction Conditions: The reactions are carried out under controlled conditions, including specific temperatures, solvents, and catalysts, to ensure the desired product is obtained with high yield and purity.

Chemical Reactions Analysis

1-[9-[2-(3,4-dimethoxyphenyl)ethyl]-4-methyl-3,11-dioxa-9-azatetracyclo[11.4.0.02,6.07,12]heptadeca-1(17),2(6),4,7(12),13,15-hexaen-5-yl]ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can modify the functional groups, such as reducing the ethanone group to an alcohol.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

    Common Reagents and Conditions: Reagents like hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenating agents for substitution are commonly used.

    Major Products: The major products formed depend on the specific reaction and conditions, but they typically involve modifications to the functional groups or the tetracyclic core.

Mechanism of Action

The mechanism of action of 1-[9-[2-(3,4-dimethoxyphenyl)ethyl]-4-methyl-3,11-dioxa-9-azatetracyclo[11.4.0.02,6.07,12]heptadeca-1(17),2(6),4,7(12),13,15-hexaen-5-yl]ethanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

1-[9-[2-(3,4-dimethoxyphenyl)ethyl]-4-methyl-3,11-dioxa-9-azatetracyclo[11.4.0.02,6.07,12]heptadeca-1(17),2(6),4,7(12),13,15-hexaen-5-yl]ethanone can be compared with similar compounds, such as:

Properties

IUPAC Name

1-[9-[2-(3,4-dimethoxyphenyl)ethyl]-4-methyl-3,11-dioxa-9-azatetracyclo[11.4.0.02,6.07,12]heptadeca-1(17),2(6),4,7(12),13,15-hexaen-5-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27NO5/c1-16(29)24-17(2)33-27-20-8-6-5-7-19(20)26-21(25(24)27)14-28(15-32-26)12-11-18-9-10-22(30-3)23(13-18)31-4/h5-10,13H,11-12,14-15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPDICZITDGMDNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(O1)C3=CC=CC=C3C4=C2CN(CO4)CCC5=CC(=C(C=C5)OC)OC)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.